ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and thiazole derivatives, such as:
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
- Various indole derivatives that share structural similarities and biological activities.
Uniqueness
What sets ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2,5-dimethylpyrrol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H21N3O3S/c1-5-22-15(21)14-12(4)17-16(23-14)18-13(20)8-9-19-10(2)6-7-11(19)3/h6-7H,5,8-9H2,1-4H3,(H,17,18,20) |
InChI Key |
SANAXRQEUCPRRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C(=CC=C2C)C)C |
Origin of Product |
United States |
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